tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-((bromomethyl)azetidine-1-carboxylate with cyclohexylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
Uniqueness
tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such features can influence biological activity and drug-like properties .
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3-[(cyclohexylamino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-12(11-17)9-16-13-7-5-4-6-8-13/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
OXSQAUMJNJLTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2CCCCC2 |
Origin of Product |
United States |
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